(2-Hydroxyethyl)[(2,3,4-trichlorophenyl)sulfonyl]amine
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Overview
Description
(2-Hydroxyethyl)[(2,3,4-trichlorophenyl)sulfonyl]amine is a chemical compound with a complex structure that includes a hydroxyethyl group, a trichlorophenyl group, and a sulfonylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxyethyl)[(2,3,4-trichlorophenyl)sulfonyl]amine typically involves the reaction of 2,3,4-trichlorophenylsulfonyl chloride with ethanolamine. The reaction is carried out under controlled conditions to ensure the proper formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 2,3,4-trichlorophenylsulfonyl chloride and ethanolamine.
Reaction Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane or chloroform, at a temperature range of 0-25°C.
Procedure: The 2,3,4-trichlorophenylsulfonyl chloride is slowly added to a solution of ethanolamine in the chosen solvent, with continuous stirring. The reaction mixture is then allowed to react for several hours, after which the product is isolated by filtration or extraction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-Hydroxyethyl)[(2,3,4-trichlorophenyl)sulfonyl]amine can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a sulfide derivative.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
(2-Hydroxyethyl)[(2,3,4-trichlorophenyl)sulfonyl]amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Hydroxyethyl)[(2,3,4-trichlorophenyl)sulfonyl]amine involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the trichlorophenyl group can interact with hydrophobic regions. The sulfonylamine group can participate in various chemical reactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- (2-Hydroxyethyl)[(2,4,5-trichlorophenyl)sulfonyl]amine
- (2-Hydroxyethyl)[(3,4,5-trichlorophenyl)sulfonyl]amine
- (2-Hydroxyethyl)[(2,3,5-trichlorophenyl)sulfonyl]amine
Uniqueness
(2-Hydroxyethyl)[(2,3,4-trichlorophenyl)sulfonyl]amine is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the hydroxyethyl group also adds to its versatility in various applications.
Properties
IUPAC Name |
2,3,4-trichloro-N-(2-hydroxyethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl3NO3S/c9-5-1-2-6(8(11)7(5)10)16(14,15)12-3-4-13/h1-2,12-13H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZJXMERVUKSXIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1S(=O)(=O)NCCO)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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